
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BCR signaling is critical for the survival and proliferation of B-cells, which are the cells that give rise to most types of lymphomas and leukemias. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to inhibit BCR signaling and induce apoptosis in cancer cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is its high selectivity for BTK, which reduces the potential for off-target effects. In addition, this compound has shown potent anti-tumor activity in preclinical models of cancer. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone. One area of interest is the development of combination therapies with other anti-cancer agents. Another area of interest is the investigation of this compound in clinical trials to determine its safety and efficacy in humans. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound is also an area of active research.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of cancer cells. This compound has shown potent anti-tumor activity in preclinical models of cancer and has a favorable pharmacokinetic profile. However, its safety and efficacy in humans are not yet known, and further research is needed to determine its potential as a therapeutic agent for cancer.
Synthesis Methods
The synthesis of 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has been described in the literature. The compound can be synthesized in a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 1-(azepan-1-yl)ethanone with 1-(4-chlorobenzyl)-3-indolylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDVAUXKHWLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

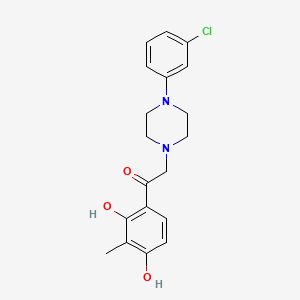
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)
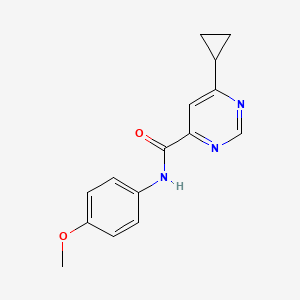

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
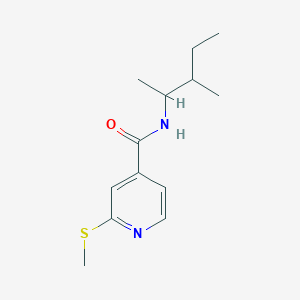
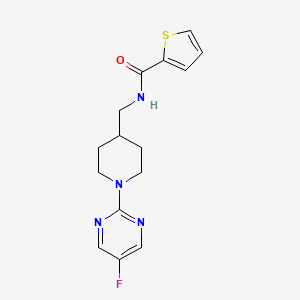
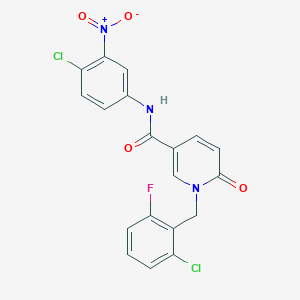
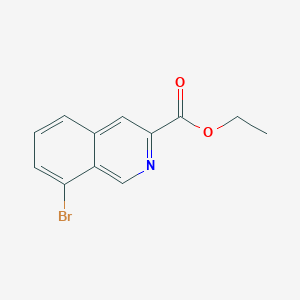
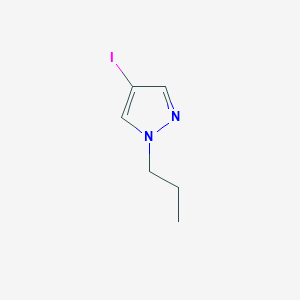
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)